Ethyl 4,6,7-trichloro-3,3-dimethylhept-5-enoate
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Overview
Description
Ethyl 4,6,7-trichloro-3,3-dimethylhept-5-enoate is an organic compound with the molecular formula C10H15Cl3O2 It is characterized by the presence of three chlorine atoms, two methyl groups, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,6,7-trichloro-3,3-dimethylhept-5-enoate typically involves the chlorination of a suitable precursor, followed by esterification. One common method involves the chlorination of 3,3-dimethylhept-5-enoic acid, followed by reaction with ethanol in the presence of a catalyst to form the ethyl ester. The reaction conditions often include the use of a chlorinating agent such as thionyl chloride or phosphorus trichloride, and the esterification is carried out under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,6,7-trichloro-3,3-dimethylhept-5-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of dechlorinated products or alcohols.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Ethyl 4,6,7-trichloro-3,3-dimethylhept-5-enoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism by which Ethyl 4,6,7-trichloro-3,3-dimethylhept-5-enoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chlorine atoms and the ethyl ester group can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4,6,6-trichloro-3,3-dimethyl-hex-5-enoate
- Ethyl 3,3-dimethyl-4,6,6-trichloro-5-hexenoate
- Ethyl 3,3-dimethyl-4,6,6-trichloro-5-hexenoic acid ethyl ester
Uniqueness
Ethyl 4,6,7-trichloro-3,3-dimethylhept-5-enoate is unique due to the specific positioning of the chlorine atoms and the double bond in its structure. This configuration can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
62394-43-8 |
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Molecular Formula |
C11H17Cl3O2 |
Molecular Weight |
287.6 g/mol |
IUPAC Name |
ethyl 4,6,7-trichloro-3,3-dimethylhept-5-enoate |
InChI |
InChI=1S/C11H17Cl3O2/c1-4-16-10(15)6-11(2,3)9(14)5-8(13)7-12/h5,9H,4,6-7H2,1-3H3 |
InChI Key |
UIQJXWLAXLITHS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)(C)C(C=C(CCl)Cl)Cl |
Origin of Product |
United States |
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